5-Methyl-6-azacytosine

描述

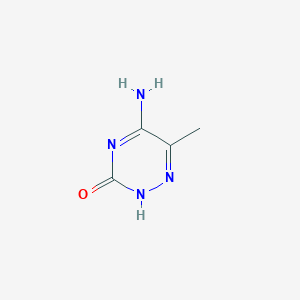

5-Methyl-6-azacytosine is a synthetic nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. It is structurally similar to cytosine, one of the four main bases found in DNA and RNA, but with a nitrogen atom replacing the carbon at the 6th position and a methyl group at the 5th position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-azacytosine typically involves the reaction of dicyandiamide with formic acid or acetic acid. The process begins by reacting formic acid with a portion of dicyandiamide at 50-60°C. Once the reaction stabilizes, the remaining dicyandiamide is added in batches, maintaining the temperature at 50-60°C for 4 hours. The mixture is then heated to 100-110°C for 1 hour, followed by the addition of acetic anhydride in two portions. The reaction is refluxed for 2 hours, cooled, and ethanol is added to precipitate the crude product. The final product is obtained by filtration and drying .

Industrial Production Methods: For large-scale industrial production, the process is optimized for safety and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield, with the final product achieving a high-performance liquid chromatography (HPLC) purity of over 98.5% .

化学反应分析

Types of Reactions: 5-Methyl-6-azacytosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: The nitrogen atom at the 6th position allows for substitution reactions, where different groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

科学研究应用

Cancer Research and Therapy

5-Methyl-6-azacytosine is primarily recognized for its role in cancer research, particularly in the context of DNA methylation and gene expression modulation. Its applications can be categorized into several key areas:

DNA Methylation Inhibition

5-MC acts as a potent inhibitor of DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to hypomethylation of DNA, which can reactivate silenced tumor suppressor genes. Studies have shown that 5-MC can enhance the efficacy of other chemotherapy agents, such as doxorubicin and bortezomib, by overcoming resistance mechanisms in cancer cells .

Treatment of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)

The compound is clinically approved for treating MDS and AML. It has demonstrated significant cytotoxic effects against malignant cells while sparing normal cells at certain concentrations . Clinical trials indicate that 5-MC enhances overall survival rates in patients with these conditions by inducing apoptosis in cancer cells through various mechanisms, including DNA double-strand break responses .

Synergistic Effects with Other Chemotherapeutics

Research indicates that low doses of 5-MC can be combined with other chemotherapeutic agents to improve treatment outcomes. For instance, studies on non-small cell lung cancer (NSCLC) have shown that 5-MC enhances the activity of drugs like gemcitabine and cisplatin, leading to increased cell death in tumor cells .

Plant Biology Applications

In addition to its applications in cancer therapy, this compound is also utilized in plant research, particularly in studies related to epigenetics and environmental responses.

Epigenetic Studies

5-MC is employed to investigate the role of DNA methylation in plant development and adaptation to environmental changes. By applying 5-MC, researchers can create genetically identical plants with varying methylation patterns, allowing for the study of how these differences affect growth and fitness traits under different environmental conditions .

Microspore Embryogenesis

Recent studies have highlighted the potential of 5-MC in enhancing microspore embryogenesis in plants. The compound promotes the initiation of embryogenesis by modifying the methylation status of specific genes involved in developmental pathways . This application is particularly relevant for plant breeding and regeneration efforts.

Mechanistic Insights and Case Studies

The following table summarizes key findings from various studies investigating the applications of this compound:

作用机制

The primary mechanism of action of 5-Methyl-6-azacytosine involves the inhibition of DNA methyltransferase. By incorporating into DNA, the compound prevents the methylation of cytosine residues, leading to hypomethylation of DNA. This hypomethylation can reactivate silenced genes, including tumor suppressor genes, thereby exerting its therapeutic effects . Additionally, at higher doses, the compound can incorporate into RNA, disrupting RNA metabolism and inhibiting protein synthesis .

相似化合物的比较

5-Azacytidine: Another nucleoside analog that inhibits DNA methyltransferase and is used in cancer treatment.

Zebularine: A cytidine analog that also inhibits DNA methyltransferase but forms a reversible covalent complex with the enzyme.

Decitabine: A deoxy derivative of 5-azacytidine with similar mechanisms of action but different pharmacokinetic properties.

Uniqueness: 5-Methyl-6-azacytosine is unique due to its specific structural modifications, which confer distinct properties compared to other nucleoside analogs. Its ability to inhibit DNA methyltransferase and incorporate into both DNA and RNA makes it a versatile tool in research and therapeutic applications.

生物活性

5-Methyl-6-azacytosine (5-methyl-6-AzaC) is a nucleoside analog of cytosine that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and epigenetic reprogramming. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is structurally similar to cytosine but contains a nitrogen atom in place of a carbon atom at the 6-position. This modification allows it to act as a potent inhibitor of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA, which can lead to gene silencing. The demethylation process induced by 5-methyl-6-AzaC can reactivate silenced genes, making it a candidate for cancer therapies.

The primary mechanism through which 5-methyl-6-AzaC exerts its effects is through DNA demethylation . By inhibiting DNMTs, the compound leads to:

- Reactivation of Tumor Suppressor Genes : Studies have shown that treatment with 5-methyl-6-AzaC can reactivate genes that were previously silenced by methylation, including those involved in cell cycle regulation and apoptosis.

- Alteration of Gene Expression Profiles : The compound has been reported to change the expression levels of various genes associated with cancer progression and immune response.

Table 1: Summary of Key Studies on this compound

Detailed Findings

- Mutagenesis in Cell Lines : A study involving G10 and G12 cell lines demonstrated that treatment with 5-methyl-6-AzaC resulted in mutation frequencies significantly higher than those induced by other mutagens, indicating its potent mutagenic properties alongside its demethylating effects .

- Cancer Treatment Efficacy : In lung cancer models, inhaled formulations of 5-methyl-6-AzaC exhibited superior pharmacokinetic profiles compared to traditional methods, leading to a substantial reduction in tumor burden . This suggests that the route of administration can significantly impact the compound's effectiveness.

- Epigenetic Reprogramming : In pancreatic cancer cells (PANC-1), treatment with 5-methyl-6-AzaC led to a remarkable increase in the expression of SST and INS, both critical for tumor suppression . This change was correlated with the demethylation of their respective promoters.

- Immune Response Enhancement : In models of pancreatic ductal adenocarcinoma (PDAC), 5-methyl-6-AzaC treatment resulted in increased expression of antigen presentation machinery and T cell chemokines, suggesting its role in enhancing anti-tumor immunity .

- Synergistic Effects with Chemotherapy : The compound has shown synergistic activity when combined with various chemotherapy drugs, enhancing overall efficacy against cancers such as acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC) .

属性

IUPAC Name |

5-amino-6-methyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-3(5)6-4(9)8-7-2/h1H3,(H3,5,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFRUGPSMFKRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。